8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
The compound “8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic part of the molecule is a 1,4-dioxa-8-azaspiro[4.5]decane. This indicates a spirocyclic compound with two oxygen atoms and one nitrogen atom in the rings . The molecule also contains sulfonyl groups attached to a bromo-methoxyphenyl group, which suggests it might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a spirocyclic system, which is a motif seen in many natural products and biologically active molecules . The presence of the sulfonyl groups and the bromo-methoxyphenyl group could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The sulfonyl groups might be susceptible to nucleophilic attack, and the bromine atom on the phenyl ring could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and bromo-methoxyphenyl groups could impact its polarity, solubility, and reactivity .Scientific Research Applications
Supramolecular Arrangements in Cyclohexane Derivatives
Research on cyclohexane-spirohydantoin derivatives, including compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, reveals insights into the relationship between molecular and crystal structures. These compounds do not contain solvent molecules in their crystals, and their structure is significantly influenced by substituents on the cyclohexane ring (Graus et al., 2010).
Synthesis of Spiro Compounds
The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine. This process contributes to the development of azaspirocycle compounds, which are significant in chemical research (Mai et al., 2010).
Spiro-Ketal Skeleton Synthesis
Research on the synthesis of diastereoisomerically pure spiro compounds, such as 1,6-dioxaspiro[4.5]-decane, involves intramolecular Michael addition to unsaturated sulfoxides. This method showcases an efficient approach to creating compounds with a spiro-ketal skeleton, which are useful in various scientific applications (Iwata et al., 1984).
Removal Efficiency of Carcinogenic Compounds
A study on a calix[4]arene-based polymer incorporating 1,4-dioxa-8-azaspiro[4.5]decane demonstrates its effectiveness in removing water-soluble carcinogenic azo dyes and aromatic amines. This indicates the potential of such compounds in environmental applications, particularly in water treatment (Akceylan et al., 2009).
Future Directions
properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5S/c1-19-12-3-2-11(15)10-13(12)22(17,18)16-6-4-14(5-7-16)20-8-9-21-14/h2-3,10H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZNPYXKMMGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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